2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione
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Overview
Description
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione is a natural product found in Streptomyces cattleya with data available.
Scientific Research Applications
Applications in Anticancer and Antiviral Evaluation
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione and its derivatives have been investigated for their potential in medicinal chemistry, particularly as anticancer and antiviral agents. Squaric acid derivatives, including those related to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, have been synthesized and evaluated for antitumor and antiviral screening. These compounds offer promising bioisosteric replacements for various functional groups, contributing significantly to the development of new therapeutic agents (Lu, Lu, & Honek, 2017).
Chemoenzymatic Synthesis
Research has been conducted on the chemoenzymatic synthesis of enantiomers of related compounds, starting from cyclohexane-1,3-dione. These processes have shown significant pharmaceutical interest, with the successful conversion of cyclohexane-1,3-dione into various enantiomeric compounds with high enantiomeric excesses (Demir & Senocak, 2004).
Synthesis of Chiral Hydroxylated Compounds
The synthesis of chiral hydroxylated cyclopentanones and cyclopentanes from commercially available cyclopentane-1,2-dione derivatives has been explored. These methods have enabled the production of compounds with potential pharmaceutical applications, particularly due to their distinct chiral properties (Niidu et al., 2006).
Potential in Polymer and Fuel Synthesis
Cyclopentane-1,3-diol, a compound closely related to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, has gained attention as a building block for polymers and fuels. Its synthesis from related compounds has been systematically investigated, showing promise in the production of more sustainable and efficient materials (van Slagmaat et al., 2021).
Electropolymerization for Sensor Construction
The electrooxidation of phenolic cyclopentenedione-nostotrebin 6, a compound similar to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, has been used to form nonconducting films with permselective properties. This application is particularly relevant in the construction of sensors, such as dopamine microelectrode sensors (Hrbáč et al., 2014).
Asymmetric Synthesis of Oxindoles
The asymmetric synthesis of cyclopentane-substituted oxindoles via organocatalytic desymmetrization of cyclopent-4-ene-1,3-diones has been developed. This process efficiently produces compounds with multiple stereocenters, which are significant in pharmaceutical chemistry (Zhi et al., 2017).
properties
CAS RN |
66655-93-4 |
---|---|
Product Name |
2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione |
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6H6O4/c7-3-6(10)4(8)1-2-5(6)9/h1-2,7,10H,3H2 |
InChI Key |
ASRUSYCVDJKOBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(C1=O)(CO)O |
Canonical SMILES |
C1=CC(=O)C(C1=O)(CO)O |
Other CAS RN |
66655-93-4 |
synonyms |
2-hydroxy-2-hydroxymethylcyclopent-4-ene-1,3-dione G 2201C G-2201-C G2201 C G2201-C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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